![molecular formula C12H9N3O3 B12315361 4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 2011-53-2](/img/structure/B12315361.png)
4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol ist eine organische Verbindung mit der Summenformel C12H9N3O3 und einem Molekulargewicht von 243,22 g/mol . Es zeichnet sich durch das Vorhandensein einer Diazenylgruppe (-N=N-) aus, die eine Nitrophenylgruppe und eine Phenolgruppe verbindet. Diese Verbindung ist bekannt für ihre leuchtende Farbe und wird häufig in der Farbstoff- und Pigmentindustrie verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol beinhaltet typischerweise eine Diazotierungsreaktion, gefolgt von einer Kupplungsreaktion. Der Prozess beginnt mit der Nitrierung von Anilin zur Bildung von 3-Nitroanilin. Dieses Zwischenprodukt wird dann mit Natriumnitrit und Salzsäure diazotiert, um das Diazoniumsalz zu bilden. Im letzten Schritt wird das Diazoniumsalz unter alkalischen Bedingungen mit Phenol gekuppelt, um 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion dieser Verbindung ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden in Batchreaktoren durchgeführt, wobei Temperatur, pH-Wert und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Umkristallisation oder chromatografische Verfahren gereinigt.
Analyse Chemischer Reaktionen
Reaktionstypen
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann zu Chinonen oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die Diazenylgruppe kann an elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Zinn(II)-chlorid (SnCl2) und Eisenpulver unter sauren Bedingungen werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise saure oder basische Katalysatoren, abhängig von der Art des Substituenten.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von 4-[2-(3-Aminophenyl)diazen-1-yl]phenol.
Substitution: Verschiedene substituierte Phenole, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese von Azofarbstoffen und Pigmenten verwendet.
Biologie: Wird in Färbetechniken für die Mikroskopie eingesetzt.
Medizin: Wird aufgrund seiner Fähigkeit, stabile Komplexe mit verschiedenen Arzneimitteln zu bilden, auf sein potenzielles Einsatzgebiet in Arzneimittel-Abgabesystemen untersucht.
Industrie: Verwendung bei der Herstellung von farbigem Kunststoff, Textilien und Tinten.
Wirkmechanismus
Der Wirkmechanismus von 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol beinhaltet seine Fähigkeit zur Azo-Hydrazon-Tautomerie, die für seine Farbeigenschaften entscheidend ist. Die Verbindung kann über Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit verschiedenen molekularen Zielstrukturen interagieren, wodurch ihr Verhalten in verschiedenen Umgebungen beeinflusst wird. In biologischen Systemen kann es an Proteine und Nukleinsäuren binden und deren Funktion und Stabilität beeinflussen.
Wirkmechanismus
The mechanism of action of 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol involves its ability to undergo azo-hydrazone tautomerism, which is crucial for its color properties. The compound can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing its behavior in different environments. In biological systems, it can bind to proteins and nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[2-(4-Nitrophenyl)diazen-1-yl]phenol
- 4-[2-(2-Nitrophenyl)diazen-1-yl]phenol
- 4-[2-(3-Methylphenyl)diazen-1-yl]phenol
Einzigartigkeit
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol ist einzigartig durch die Position der Nitrogruppe am Phenylring, die seine elektronischen Eigenschaften und Reaktivität maßgeblich beeinflusst. Diese Positionsisomerie führt zu unterschiedlichen Farbeigenschaften und Reaktionsmustern im Vergleich zu seinen Analoga.
Eigenschaften
CAS-Nummer |
2011-53-2 |
|---|---|
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-[(3-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9N3O3/c16-12-6-4-9(5-7-12)13-14-10-2-1-3-11(8-10)15(17)18/h1-8,16H |
InChI-Schlüssel |
SLYQPPRDXYMFGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
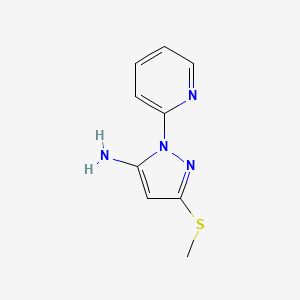
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)

![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)


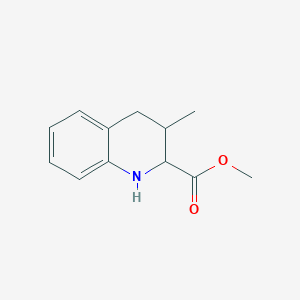

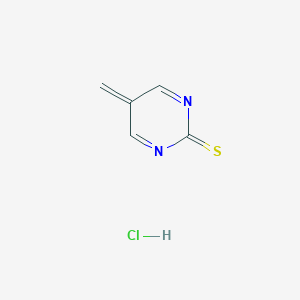

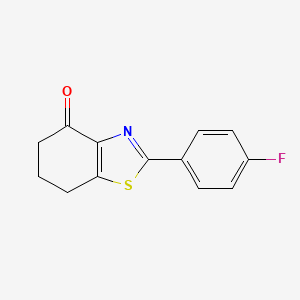
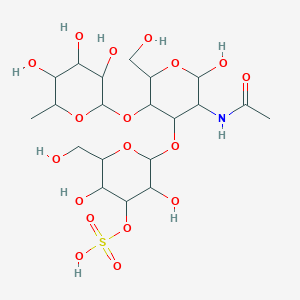
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
